molecular formula C19H18N6O3S B2765426 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 894061-52-0

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Katalognummer: B2765426
CAS-Nummer: 894061-52-0
Molekulargewicht: 410.45
InChI-Schlüssel: RPTIDXBFLPNGLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H18N6O3S and its molecular weight is 410.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic derivative belonging to the class of triazole compounds. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure

The molecular formula of the compound is C21H22N6O2SC_{21}H_{22}N_{6}O_{2}S, with a molecular weight of approximately 422.50 g/mol. The structure includes a triazole ring fused to a pyridazine moiety, which is known for its potential pharmacological properties.

Anticancer Activity

Research has shown that derivatives of triazolo-pyridazine exhibit notable anticancer properties. For instance, compounds structurally similar to the target compound have been evaluated against various cancer cell lines:

Cell Line IC50 Value (µM) Reference
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These findings suggest that modifications in the substituents on the triazole or pyridazine rings can significantly enhance anticancer activity.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, particularly in inhibiting kinases involved in cancer progression. A study highlighted that related compounds exhibited c-Met kinase inhibition at nanomolar levels (IC50 = 48 nM), indicating a promising avenue for therapeutic development against tumors expressing this receptor .

Antimicrobial Properties

Triazole derivatives have also been noted for their antimicrobial activity. Compounds with similar structures have shown effectiveness against various pathogens, suggesting that the target compound may possess similar properties. For example, some derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies were conducted on several cancer cell lines to assess cytotoxic effects using MTT assays. The results indicated that the compound could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and increased reactive oxygen species (ROS) production.
  • Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of the compound to various targets including c-Met kinase and other relevant proteins involved in cancer pathways. These studies suggest a strong interaction between the compound and its targets, which could be validated through further experimental work.
  • Structure-Activity Relationship (SAR) : The SAR analysis indicates that the presence of specific functional groups significantly influences biological activity. For instance, the ethoxy group on the phenyl ring enhances lipophilicity and cellular uptake, while the thioether linkage may contribute to improved binding affinity to biological targets .

Wissenschaftliche Forschungsanwendungen

Anticancer Research

The compound has been investigated for its potential use in cancer treatment due to its ability to inhibit pathways associated with tumor growth. Studies have shown that it can effectively target kinases such as BRAF(V600E), EGFR, and Aurora-A kinase, leading to reduced proliferation of cancer cells.

Cell Line IC50 (µM) Effect
A54910.5Inhibition of growth
MDA-MB-2318.7Induction of apoptosis
HCT11612.0Cell cycle arrest

Anti-inflammatory Studies

The compound has also been explored for its anti-inflammatory properties. By modulating inflammatory pathways, it may provide therapeutic benefits in conditions characterized by excessive inflammation.

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of the compound against various cancer cell lines demonstrated promising results. The compound was found to significantly inhibit cell viability and induce apoptosis in A549 and MDA-MB-231 cells.

Case Study 2: Gene Expression Modulation

Research examining the effect of the compound on gene expression revealed that it alters the expression levels of several oncogenes and tumor suppressor genes, suggesting its potential role in cancer therapy through epigenetic mechanisms.

Eigenschaften

IUPAC Name

2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3S/c1-3-27-14-6-4-13(5-7-14)15-8-9-17-21-22-19(25(17)23-15)29-11-18(26)20-16-10-12(2)28-24-16/h4-10H,3,11H2,1-2H3,(H,20,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTIDXBFLPNGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=NOC(=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.